

Application Notes and Protocols: ATX-002 for Gene Editing Applications

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Compound of Interest

Compound Name: ATX-002

Cat. No.: B10854682

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Introduction to ATX-002 in Gene Editing

ATX-002 is an ionizable cationic lipid crucial for the formulation of lipid nanoparticles (LNPs) designed for the delivery of gene-editing payloads. Its unique chemical properties enable the efficient encapsulation of nucleic acids, such as messenger RNA (mRNA) and single guide RNA (sgRNA), or ribonucleoprotein (RNP) complexes for CRISPR-based gene editing. The ionizable nature of **ATX-002** is central to the endosomal escape of the LNP cargo, a critical step for the successful delivery of gene-editing machinery to the cytoplasm and nucleus. At physiological pH, **ATX-002** is neutral, but it becomes protonated and positively charged in the acidic environment of the endosome. This charge reversal facilitates the disruption of the endosomal membrane, releasing the therapeutic payload into the cell.^{[1][2][3][4]}

These application notes provide an overview of the use of **ATX-002** in LNP formulations for gene editing, including data on delivery efficiency, detailed experimental protocols, and visualizations of key pathways and workflows.

Data Presentation: Performance of ATX-002 Containing LNPs

The following tables summarize the typical performance of lipid nanoparticles formulated with ionizable lipids like **ATX-002** for the delivery of CRISPR/Cas9 components. The data presented

is a synthesis of reported outcomes for similar LNP systems and serves as a guideline for expected performance.

Table 1: In Vitro Gene Editing Efficiency

Cell Line	Gene Target	Cargo Delivered	LNP Formulation (Molar Ratio) ¹	Transfection Efficiency (%)	Gene Editing Efficiency (Indel %)
HEK293T	EGFP	Cas9 mRNA/sgRNA	ATX-002:DSPC:Cholesterol:PEG-lipid (50:10:38.5:1.5)	>90%	~70-80%
HeLa	B2M	Cas9 RNP	ATX-002:DSPC:Cholesterol:PEG-lipid (50:10:38.5:1.5)	>85%	~60-70%
Primary Neurons	Progranulin	Cas9 mRNA/sgRNA	ATX-002:DOPE:Cholesterol:PEG-lipid (50:15:33.5:1.5)	~60%	~20-30% ^[5]

¹ DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; Cholesterol; PEG-lipid: Polyethylene glycol-lipid conjugate.

Table 2: In Vivo Gene Editing Efficiency in Murine Models

Target Organ	Gene Target	Cargo Delivered	Route of Administration	Gene Editing Efficiency (Indel %)	Serum Protein Reduction (%)
Liver	Transthyretin (Ttr)	Cas9 mRNA/sgRNA	Intravenous	>70% [6]	>90% [6]
Lungs	Reporter Gene	Cas9 RNP	Intravenous	~10-15%	N/A
Cornea	Tomato Reporter	Cas9 RNP	Intrastromal Injection	Widespread	N/A [7]

Experimental Protocols

Formulation of ATX-002 Lipid Nanoparticles with mRNA and sgRNA

This protocol describes the preparation of LNPs encapsulating Cas9 mRNA and a gene-specific sgRNA using a microfluidic mixing method.

Materials:

- **ATX-002**
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
- Ethanol
- Citrate buffer (pH 4.0)
- Cas9 mRNA

- Gene-specific sgRNA
- Nuclease-free water
- Dialysis cassette (10 kDa MWCO)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Prepare Lipid Stock Solution: Dissolve **ATX-002**, DSPC, Cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5 to a final lipid concentration of 25 mM.
- Prepare Nucleic Acid Solution: Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 4.0) to a final concentration of 0.2 mg/mL.
- Microfluidic Mixing:
 - Set up a microfluidic mixing device (e.g., NanoAssemblr®).
 - Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.
 - Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.
 - Initiate mixing to form the LNPs.
- Dialysis:
 - Transfer the resulting LNP solution to a dialysis cassette.
 - Dialyze against PBS (pH 7.4) for at least 6 hours at 4°C, with two buffer changes, to remove ethanol and non-encapsulated nucleic acids.
- Characterization:
 - Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

- Determine the encapsulation efficiency of the nucleic acids using a fluorescent dye-based assay (e.g., RiboGreen).
- Storage: Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.

In Vitro Transfection and Gene Editing Analysis

Materials:

- Target cells (e.g., HEK293T)
- Complete cell culture medium
- **ATX-002** LNPs encapsulating Cas9 mRNA and sgRNA
- Genomic DNA extraction kit
- PCR primers flanking the target site
- DNA polymerase
- T7 Endonuclease I (T7E1) or Surveyor nuclease
- Agarose gel and electrophoresis system

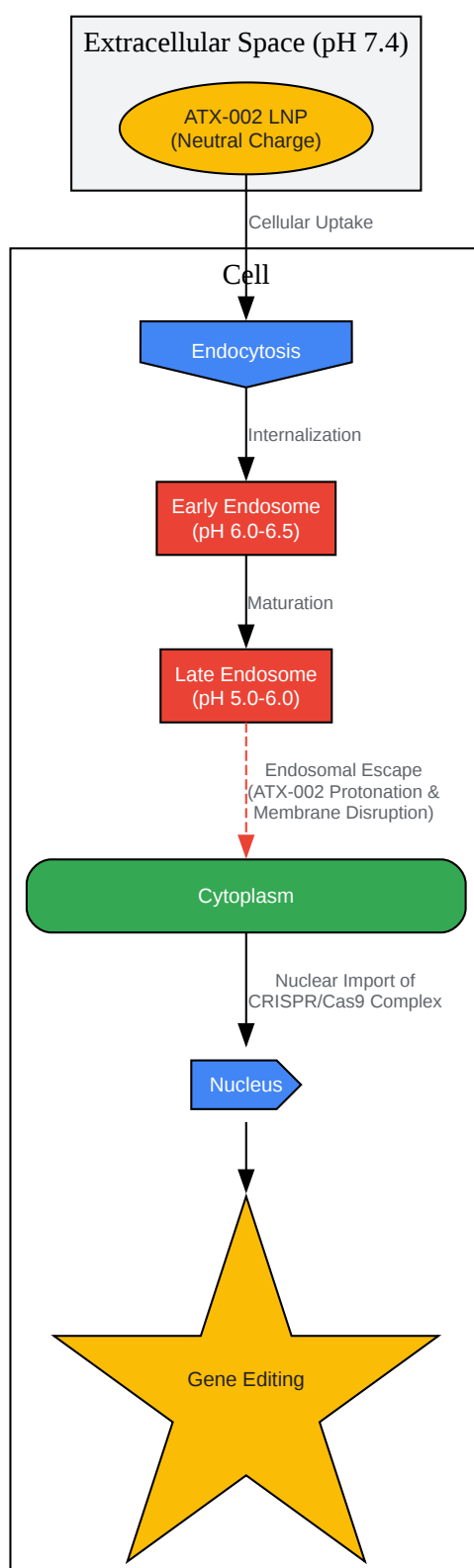
Procedure:

- Cell Seeding: Seed target cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Transfection:
 - Dilute the **ATX-002** LNPs in serum-free medium to the desired final concentration.
 - Remove the culture medium from the cells and add the LNP-containing medium.
 - Incubate the cells for 4-6 hours at 37°C.

- Add complete medium and continue to incubate for 48-72 hours.
- Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.
- PCR Amplification: Amplify the genomic region flanking the target site using PCR.
- Mismatch Cleavage Assay (T7E1):
 - Denature and re-anneal the PCR products to form heteroduplexes.
 - Treat the re-annealed PCR products with T7 Endonuclease I.
 - Analyze the cleavage products by agarose gel electrophoresis.
- Quantification of Indel Frequency: Quantify the band intensities of the cleaved and uncleaved DNA fragments to estimate the percentage of gene editing.

Mandatory Visualizations

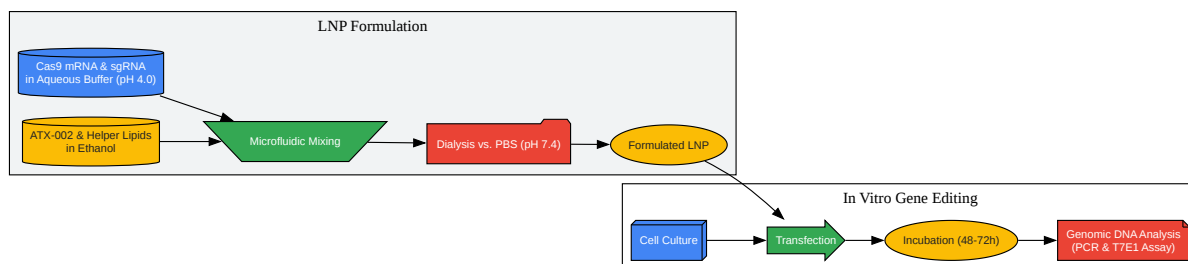
Signaling Pathway: Endosomal Escape of ATX-002 LNPs



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Caption: Mechanism of **ATX-002** LNP-mediated endosomal escape.

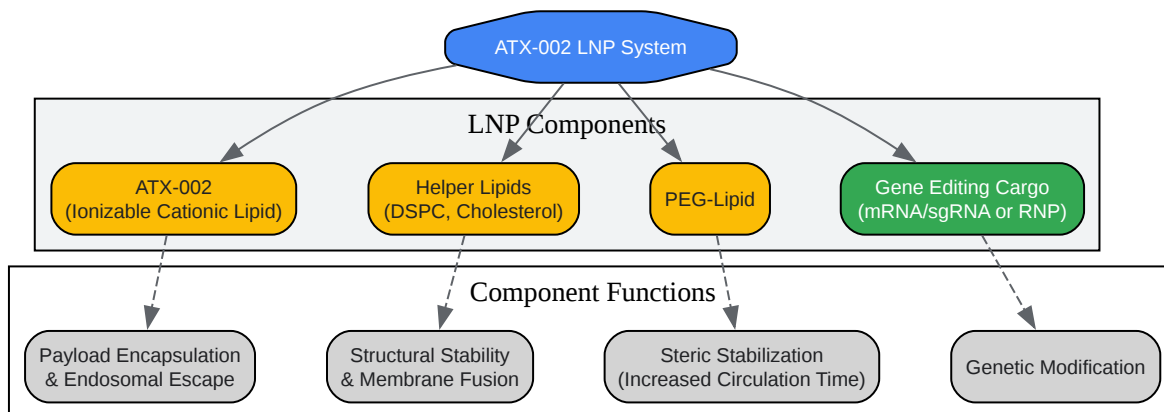
Experimental Workflow: LNP Formulation and In Vitro Gene Editing



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Caption: Workflow for LNP formulation and in vitro gene editing.

Logical Relationship: Components of ATX-002 LNP for Gene Editing



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Caption: Components and functions within an **ATX-002** LNP system.

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